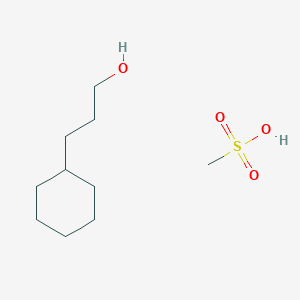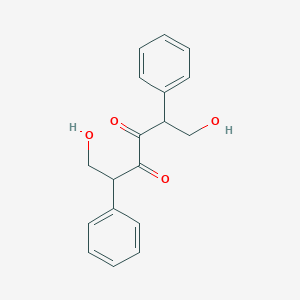
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of two hydroxyl groups and two phenyl groups attached to a hexane backbone, with two ketone functionalities at positions 3 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dihydroxy-2,5-diphenylhexane-3,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone to form 1,5-diphenylpentane-1,3-dione.
Hydroxylation: The intermediate is then subjected to hydroxylation using hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups at positions 1 and 6.
Oxidation: The final step involves the oxidation of the hydroxyl groups to form the ketone functionalities at positions 3 and 4.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 1,6-dihydroxy-2,5-diphenylhexane.
Substitution: Formation of ethers or esters depending on the reagents used.
Applications De Recherche Scientifique
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,6-dihydroxy-2,5-diphenylhexane-3,4-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Diphenylhexane-1,3,4,6-tetrone: Similar structure but with additional ketone functionalities.
1,6-Dihydroxy-2,5-diphenylhexane: Lacks the ketone groups at positions 3 and 4.
Uniqueness
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
664375-84-2 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
1,6-dihydroxy-2,5-diphenylhexane-3,4-dione |
InChI |
InChI=1S/C18H18O4/c19-11-15(13-7-3-1-4-8-13)17(21)18(22)16(12-20)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2 |
Clé InChI |
XWQPDJZFSYLAPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CO)C(=O)C(=O)C(CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


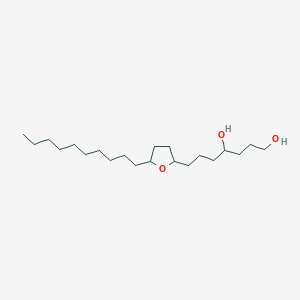

![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
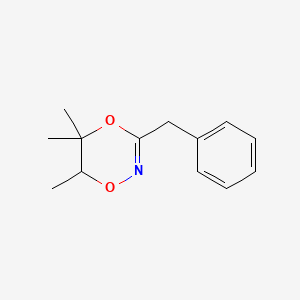
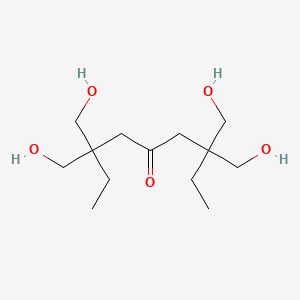
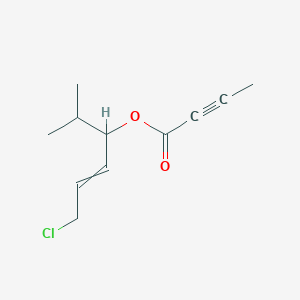
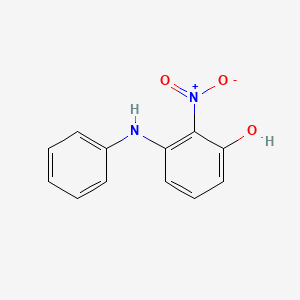
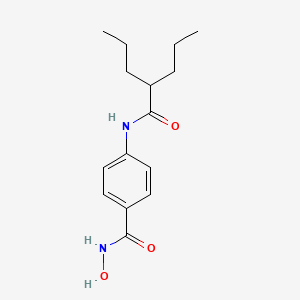
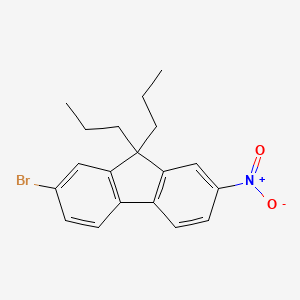
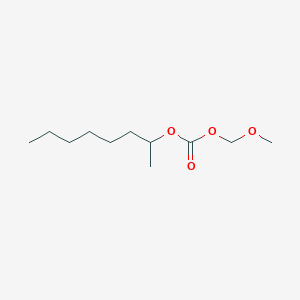
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)
![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)
